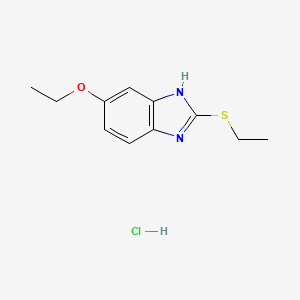

5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound with the linear formula C11H15ClN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves the alkylation of the parent compound with different types of alkyl halides to produce S-alkyl derivatives . The formed alkylation product is separated in the form of a precipitate and treated with fumaric acid in a molar ratio of 1:1 in an acetone medium .Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C11H15ClN2OS . The CAS Number is 190911-89-8 and the molecular weight is 258.772 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole include alkylation, acylation, Schiff base formation, and Vilsmier-Haack reaction . The reaction of 5-ethoxy-2-mercapto benzimidazole with different types of alkyl halides produces S-alkyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its linear formula C11H15ClN2OS, CAS Number 190911-89-8, and molecular weight 258.772 .安全和危害

未来方向

生化分析

Biochemical Properties

5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have antihypoxic and stress-protective activities . The compound interacts with enzymes involved in oxidative stress pathways, potentially inhibiting or modulating their activity. Additionally, it may bind to specific proteins that play a role in cellular stress responses, thereby enhancing the cell’s ability to cope with hypoxic conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the expression of genes involved in stress response and survival pathways . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. For example, the compound has been shown to inhibit certain oxidative stress-related enzymes, thereby reducing cellular damage caused by reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress response and survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enhancement of stress response pathways and improved cell survival under hypoxic conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance stress response and improve survival under hypoxic conditions . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and energy metabolism . The compound can modulate metabolic flux, leading to changes in the levels of key metabolites involved in energy production and utilization. Additionally, it may affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function. The distribution of the compound within tissues is also influenced by its interactions with plasma proteins and other binding partners.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and cytoplasm, by targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with key enzymes and proteins involved in stress response and energy metabolism, thereby modulating their activity and enhancing cellular function.

属性

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2;/h5-7H,3-4H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKXGFXNRMGHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90417224 |

Source

|

| Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5916-51-8 |

Source

|

| Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419212.png)

![N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B6419230.png)

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6419242.png)

![2-[3-methyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419247.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419262.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)

![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)

![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6419305.png)

![ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6419313.png)